molecular formula C14H18ClN3 B194041 Didesethyl Chloroquine CAS No. 4298-14-0

Didesethyl Chloroquine

Cat. No.: B194041
CAS No.: 4298-14-0
M. Wt: 263.76 g/mol
InChI Key: GYEDIFVVTRKXHP-UHFFFAOYSA-N
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Description

Bisdesethylchloroquine is a metabolite of chloroquine and hydroxychloroquine, which are well-known antimalarial drugs. This compound is formed through the dealkylation process mediated by cytochrome P450 enzymes. Bisdesethylchloroquine has gained attention due to its pharmacological activity and potential therapeutic applications .

Mechanism of Action

Target of Action

Didesethyl Chloroquine, a major metabolite of the antimalarial agent Chloroquine , primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemazoin .

Mode of Action

This compound inhibits the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which eventually leads to the death of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium species. By inhibiting heme polymerase, this compound disrupts the conversion of toxic heme to non-toxic hemazoin . This disruption leads to the accumulation of toxic heme within the parasite, causing its death .

Pharmacokinetics

Chloroquine, the parent drug of this compound, is known to have a multiexponential decline in humans . It is extensively distributed, with a volume of distribution of 200 to 800 L/kg when calculated from plasma concentrations . Chloroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes into the pharmacologically active this compound .

Result of Action

The primary result of this compound’s action is the death of the Plasmodium parasite. By inhibiting heme polymerase and disrupting the conversion of toxic heme to non-toxic hemazoin, this compound causes the parasite to accumulate toxic heme . This accumulation of toxic heme leads to the death of the parasite .

Biochemical Analysis

Biochemical Properties

Didesethyl Chloroquine, as a metabolite of Chloroquine, may share some of its biochemical properties. Chloroquine is known to interact with DNA . The details of these interactions remain unclear, but it is suggested that Chloroquine intercalates into double-stranded DNA (dsDNA) with a dissociation constant (KD) of approximately 200 µM . This binding is entropically driven .

Cellular Effects

The cellular effects of this compound are not well-studied. Chloroquine, the parent compound, is known to have significant effects on cells. It is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles, where it becomes protonated, trapping the Chloroquine in the organelle and raising the surrounding pH . This raised pH in endosomes prevents virus particles from utilizing their activity for fusion and entry into the cell .

Molecular Mechanism

Chloroquine, the parent compound, is known to intercalate into dsDNA . This intercalation, which occurs in the same concentration range as its observed toxic effects on cells, is proposed to be responsible for the drug’s cytotoxicity .

Temporal Effects in Laboratory Settings

Chloroquine, the parent compound, has been shown to have a terminal half-life of 294 hours and a mean residence time of 388 hours .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. Chloroquine, the parent compound, has been shown to have significant effects in animal models. For example, Chloroquine treatment has been shown to abate dermatitis severity and left ear thickness in Atopic Dermatitis (AD) mice .

Metabolic Pathways

Chloroquine, the parent compound, is known to be involved in several pathways related to lipid and amino acids metabolism .

Transport and Distribution

Chloroquine, the parent compound, is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles .

Subcellular Localization

Chloroquine, the parent compound, is known to localize in endosomes, lysosomes, and Golgi vesicles due to its ability to passively diffuse through cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisdesethylchloroquine is typically synthesized through the metabolic pathway of chloroquine and hydroxychloroquine. The primary synthetic route involves the dealkylation of these parent compounds via cytochrome P450 enzymes. This process results in the removal of ethyl groups, leading to the formation of bisdesethylchloroquine .

Industrial Production Methods: Industrial production of bisdesethylchloroquine is not commonly practiced as it is primarily a metabolite rather than a directly synthesized compound. its production can be achieved through controlled enzymatic reactions using cytochrome P450 enzymes in a laboratory setting .

Chemical Reactions Analysis

Types of Reactions: Bisdesethylchloroquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Bisdesethylchloroquine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Bisdesethylchloroquine is unique due to its specific metabolic pathway and pharmacological activity. It has lower toxicity compared to its parent compounds, making it a valuable subject for research in drug metabolism and therapeutic applications .

Properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEDIFVVTRKXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962823
Record name N~4~-(7-Chloroquinolin-4-yl)pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4298-14-0
Record name Bisdesethylchloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4298-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dideethylchloroquine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~4~-(7-Chloroquinolin-4-yl)pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISDESETHYLCHLOROQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M48JF33RF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Didesethyl Chloroquine
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Didesethyl Chloroquine
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Didesethyl Chloroquine

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